2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid
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Overview
Description
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a cyclobutyl precursor, followed by coupling with a pyridine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Shares the trifluoromethyl and pyridine moieties but lacks the cyclobutyl ring.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group attached directly to the pyridine ring without the carboxylic acid group.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid is unique due to the presence of the cyclobutyl ring, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10F3NO2 |
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Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(3-1-4-10)8-6-7(9(16)17)2-5-15-8/h2,5-6H,1,3-4H2,(H,16,17) |
InChI Key |
OIYVXYWBFAXDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CC(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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